4-(4-Aminophenyl)aniline;2-methylphenol
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Overview
Description
4-(4-Aminophenyl)aniline;2-methylphenol is an organic compound that consists of two primary components: 4-(4-aminophenyl)aniline and 2-methylphenol. This compound is known for its unique chemical structure, which includes an aniline derivative and a phenol derivative. It has various applications in scientific research and industry due to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-aminophenyl)aniline;2-methylphenol can be achieved through several methods. One common approach involves the reduction of 4-nitrobiphenyl to produce 4-aminobiphenyl, which is then further reacted with 2-methylphenol. This process typically requires the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reduction reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminophenyl)aniline;2-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted anilines, phenols, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Aminophenyl)aniline;2-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-aminophenyl)aniline;2-methylphenol involves its interaction with specific molecular targets and pathways. For instance, it can form reactive oxygen species that lead to DNA damage, which is a key factor in its antimicrobial and anticancer activities . The compound’s ability to undergo electrophilic aromatic substitution also allows it to interact with various enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
4,4’-Thiodianiline: This compound is similar in structure but contains a sulfur atom linking the two aniline groups.
4-Aminobiphenyl: A closely related compound with similar chemical properties and applications.
4,4’-Oxydianiline: Another similar compound with an oxygen atom linking the aniline groups.
Uniqueness
4-(4-Aminophenyl)aniline;2-methylphenol is unique due to its combination of aniline and phenol derivatives, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C19H20N2O |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
4-(4-aminophenyl)aniline;2-methylphenol |
InChI |
InChI=1S/C12H12N2.C7H8O/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;1-6-4-2-3-5-7(6)8/h1-8H,13-14H2;2-5,8H,1H3 |
InChI Key |
NRFTYXPBPGGKHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1O.C1=CC(=CC=C1C2=CC=C(C=C2)N)N |
Origin of Product |
United States |
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